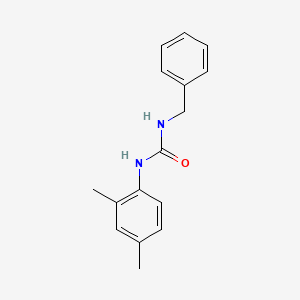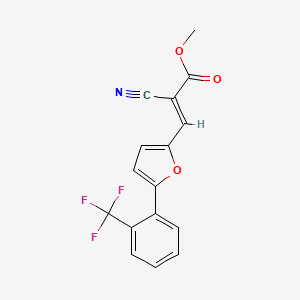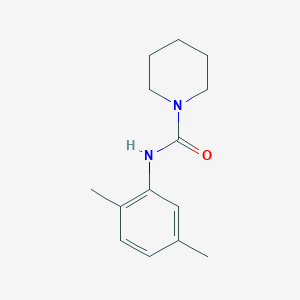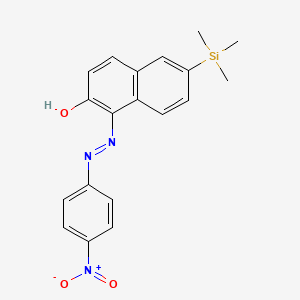![molecular formula C19H24N2O B11945715 Benzamide, N-[3-(dipropylamino)phenyl]- CAS No. 71673-07-9](/img/structure/B11945715.png)
Benzamide, N-[3-(dipropylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[3-(dipropylamino)phenyl]- is an organic compound with the molecular formula C19H24N2O . It is a derivative of benzamide, where the benzamide core is substituted with a dipropylamino group at the para position of the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-(dipropylamino)phenyl]- typically involves the reaction of 3-(dipropylamino)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[3-(dipropylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
Benzamide, N-[3-(dipropylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-[3-(dipropylamino)phenyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The dipropylamino group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethenzamide: An analgesic and anti-inflammatory agent.
Salicylamide: Used for its analgesic and antipyretic properties.
Procainamide: An antiarrhythmic agent.
Moclobemide: An antidepressant.
Uniqueness
Benzamide, N-[3-(dipropylamino)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylamino group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
71673-07-9 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-[3-(dipropylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H24N2O/c1-3-13-21(14-4-2)18-12-8-11-17(15-18)20-19(22)16-9-6-5-7-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,20,22) |
Clé InChI |
NDJFTQMHIADZBX-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)




![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)



![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)


